molecular formula C20H24N4O3 B2692878 Benzyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate CAS No. 2034263-94-8

Benzyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate

Cat. No. B2692878
CAS RN: 2034263-94-8
M. Wt: 368.437
InChI Key: NRRCYFMWTOSELJ-UHFFFAOYSA-N
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Description

The compound “Benzyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate” is a chemical compound with the linear formula C14H13O3N3 . It is a part of a set of building blocks based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold .


Synthesis Analysis

The synthesis of such compounds involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C1C2=CC (C (O)=O)=NN2CCN1CC3=CC=CC=C3 . This representation helps in understanding the arrangement of atoms and their connectivity.


Physical And Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available resources.

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Heterocyclic compounds, particularly those involving pyrazolo[1,5-a]pyridine structures, have been explored extensively for their pharmacological potential and chemical properties. For instance, a study on the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors involves ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, showcasing the importance of such structures in developing therapeutic agents against tuberculosis (Jeankumar et al., 2013).

Structural Studies and Crystallography

The study of crystal structures of heterocyclic compounds, including pyrazolo[1,5-a]pyridine derivatives, provides valuable information on their conformation and potential interactions with biological targets. For example, the analysis of a 2H-pyrazolo[4,3-c]pyridine derivative reveals specific conformational features and intramolecular interactions, which could inform the design of new compounds with desired biological activities (Karthikeyan et al., 2010).

Antiallergic and Antimicrobial Activities

Compounds with pyridine and piperazine structures have been synthesized and tested for their antiallergic and antimicrobial properties, illustrating the broad range of potential therapeutic applications of such molecules. Research into 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine derivatives, for instance, demonstrates significant antiallergic activity, highlighting the therapeutic potential of these heterocyclic compounds (Nohara et al., 1985).

Safety and Hazards

The compound is classified as Aquatic Chronic 1 - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements are H319 - H410, and the precautionary statements are P264 - P273 - P280 - P305 + P351 + P338 - P337 + P313 - P391 .

properties

IUPAC Name

benzyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c25-19(18-14-17-8-4-5-9-24(17)21-18)22-10-12-23(13-11-22)20(26)27-15-16-6-2-1-3-7-16/h1-3,6-7,14H,4-5,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRCYFMWTOSELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)OCC4=CC=CC=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate

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